molecular formula C10H4N2O6 B12689880 2,7-dinitrofuro[3,2-e][1]benzofuran CAS No. 111257-92-2

2,7-dinitrofuro[3,2-e][1]benzofuran

Cat. No.: B12689880
CAS No.: 111257-92-2
M. Wt: 248.15 g/mol
InChI Key: IELVSHCFTNALFD-UHFFFAOYSA-N
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Description

2,7-Dinitrofuro3,2-ebenzofuran is a heterocyclic compound that features a fused benzofuran and furan ring system with nitro groups at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dinitrofuro3,2-ebenzofuran typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) in the presence of acetic anhydride (Ac₂O) at controlled temperatures . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of 2,7-dinitrofuro3,2-ebenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-Dinitrofuro3,2-ebenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dinitrofuro3,2-ebenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,7-dinitrofuro3,2-ebenzofuran involves its interaction with various molecular targets. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or interfere with DNA replication and repair processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dinitrofuro3,2-ebenzofuran is unique due to the specific positioning of its nitro groups, which can influence its reactivity and biological activity. The presence of both nitro groups at the 2 and 7 positions may enhance its ability to undergo redox reactions and interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

111257-92-2

Molecular Formula

C10H4N2O6

Molecular Weight

248.15 g/mol

IUPAC Name

2,7-dinitrofuro[3,2-e][1]benzofuran

InChI

InChI=1S/C10H4N2O6/c13-11(14)9-3-5-6-4-10(12(15)16)18-8(6)2-1-7(5)17-9/h1-4H

InChI Key

IELVSHCFTNALFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)[N+](=O)[O-])C3=C1OC(=C3)[N+](=O)[O-]

Origin of Product

United States

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